molecular formula C11H9Cl2N3 B8597704 3-(2,3-Dichlorophenyl)pyridine-2,6-diamine

3-(2,3-Dichlorophenyl)pyridine-2,6-diamine

Cat. No. B8597704
M. Wt: 254.11 g/mol
InChI Key: ISMWNMAMTIJWHP-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

To a suspension of 3-bromopyridine-2,6-diamine (0.376 g, 2.00 mmol) in 1,4-dioxane (12 ml) and water (6 ml) was added 2,3-dichlorophenyl boronic acid (0.573 g, 3.00 mmol), potassium carbonate (0.552 g, 4.00 mmol) and palladium tetrakis(triphenylphosphine) (0.115 g, 0.01 mmol). The reaction was purged with nitrogen and heated at 80° C. for 18 hours. Further palladium tetrakis(triphenylphosphine) (0.115 g, 0.01 mmol) and 2,3-dichlorophenyl boronic acid (0.573 g, 3.00 mmol) were added and the reaction heated at 80° C. for a further 18 hours before concentrating in vacuo. The residue was taken up in ethyl acetate (20 ml) and washed with a saturated aqueous solution of K2CO3 before drying over MgSO4 and concentrating in vacuo. The residue was purified by silica gel column chromatography, eluting with 99:1 dichloromethane:methanol, then recrystallised from toluene to afford the title compound (0.180 g, 35% yield).
Quantity
0.376 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step Two
Quantity
0.552 g
Type
reactant
Reaction Step Two
Quantity
0.115 g
Type
catalyst
Reaction Step Two
Quantity
0.573 g
Type
reactant
Reaction Step Three
Quantity
0.115 g
Type
catalyst
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.376 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)N)N
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.573 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)B(O)O
Name
Quantity
0.552 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.115 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Three
Name
Quantity
0.573 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)B(O)O
Name
Quantity
0.115 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 80° C. for a further 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
WASH
Type
WASH
Details
washed with a saturated aqueous solution of K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 99:1 dichloromethane
CUSTOM
Type
CUSTOM
Details
methanol, then recrystallised from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=NC(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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